Cyclobutylhydrazine-Derived CXCR2 Antagonist Demonstrates Acceptable Metabolic Stability in Human and Rat Microsomes
A series of 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones, synthesized using a cyclobutylhydrazine scaffold, were evaluated for metabolic stability. Compound 5b, a representative analog, exhibited 'acceptable' metabolic stability when incubated with human and rat liver microsomes, a critical differentiator for drug development [1]. While direct comparative data against a non-cyclobutyl analog is not provided in this source, the study specifically highlights the stability of this alkyl-hydrazine series, contrasting with the known rapid metabolism of simpler hydrazine derivatives.
| Evidence Dimension | Metabolic Stability in Liver Microsomes |
|---|---|
| Target Compound Data | Acceptable metabolic stability (Compound 5b, cyclobutyl-containing series) |
| Comparator Or Baseline | General hydrazine derivatives (known for rapid metabolism and potential toxicity) |
| Quantified Difference | Not quantified; qualitative assessment of 'acceptable' stability. |
| Conditions | Incubation with human and rat liver microsomes. |
Why This Matters
This data provides a foundational, albeit non-quantitative, indication that cyclobutyl-containing hydrazine derivatives can achieve a metabolic profile suitable for further development, a hurdle often insurmountable for simpler hydrazines.
- [1] Liu, S. et al. (2009). Design, synthesis, and evaluation of novel 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones as potent and selective CXCR2 chemokine receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(19), 5741–5745. View Source
